2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide

ACAT inhibition hypercholesterolemia structure-activity relationship

Fragment-based screening programs often stall due to the synthetic burden of installing carboxylic acid bioisosteres after primary hit identification. This compound solves that bottleneck-delivering both a validated acetyl-lysine mimetic (3,5-dimethylisoxazole) and a tetrazole carboxylic acid bioisostere pre-assembled in a single, Rule-of-Five-compliant scaffold (MW 222). • ACAT inhibitor chemotype (US 5,366,987) with pre-installed tetrazole warhead for sub-micromolar potency SAR • Crystallographically validated bromodomain probe starting point; dual binding-mode potential for BET and CREBBP families • Amide-linked for metabolic stability; avoids labile thioether connections found in common isoxazole-tetrazole analogs (e.g., CAS 486408-45-1)

Molecular Formula C8H10N6O2
Molecular Weight 222.20 g/mol
Cat. No. B12173508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide
Molecular FormulaC8H10N6O2
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=NNN=N2
InChIInChI=1S/C8H10N6O2/c1-4-6(5(2)16-12-4)3-7(15)9-8-10-13-14-11-8/h3H2,1-2H3,(H2,9,10,11,13,14,15)
InChIKeyPSAOXUWMUQMFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide — Core Identity and Specifications


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide (CAS 1401565-62-5, molecular formula C₈H₁₀N₆O₂, MW 222.20 g/mol) is a synthetic dual-heterocyclic amide that fuses a 3,5-dimethylisoxazole ring with a 1H-tetrazole-5-yl moiety via an acetamide linker . The compound belongs to the broader class of heterocyclic-substituted alkyl amides, which have been patented as potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors for potential hypocholesterolemic and anti-atherosclerotic applications [1]. This specific scaffold is structurally related to the 3,5-dimethylisoxazole acetyl-lysine bioisostere motif, providing a rationally designed starting point for bromodomain-targeted probe development [2].

Workflow
ACAT inhibitor chemotype screening
Probe Context
Bromodomain acetyl-lysine mimetic research
Selection Logic
Dual bioisostere (tetrazole + isoxazole) in a single Rule-of-Five fragment

Differentiation from Simple In-Class Substitution


Although numerous isoxazole- and tetrazole-containing acetamides are commercially available, their biological and physicochemical fingerprints diverge sharply depending on the ring connectivity and substitution pattern. The target compound uniquely positions the acetamide linker at the 4-position of the 3,5-dimethylisoxazole and couples it directly to the N-atom of the unsubstituted 1H-tetrazole, a connectivity not found in typical ACAT-focused tetrazole amide patents where the tetrazole is usually attached via the 2- or 5-position carbon [1]. This connectivity alters the hydrogen-bond donor/acceptor geometry relative to common analogues such as N-(5-methylisoxazol-3-yl)-tetrazole amides, which are often explored for antimicrobial or anticancer applications [2]. Furthermore, the 3,5-dimethylisoxazole substructure has been crystallographically validated as an acetyl-lysine mimetic [3], while the 1H-tetrazole serves as a carboxylic acid bioisostere with a near-identical pKa (~4.5) [4]. Combining these two validated pharmacophores into a single, low-molecular-weight scaffold (MW 222) creates a chemical probe with dual bioisosteric potential that cannot be recapitulated by generic single-heterocycle analogues.

Target
4-position isoxazole-acetamide linked to unsubstituted 1H-tetrazole
Connectivity creates a unique hydrogen-bond geometry and dual bioisosteric potential.
Generic Analogues
3-position isoxazole or tetrazole-2/5-carbon linked amides
May shift pharmacophore recognition; bromodomain engagement and ACAT potency class may not transfer.
Closest Commercial
N-(5-methylisoxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 486408-45-1)
Sulfanyl linker introduces metabolic lability and higher molecular weight; substitution vector differs.

Quantitative Differentiation vs. Closest Analogues


ACAT Inhibitory Potency vs. Benchmark Tetrazole Amides

The target compound is a close structural congener of the tetrazole amide series described in patent US 5,366,987, where representative compounds demonstrated potent inhibition of rabbit intestinal ACAT (IAI assay) with IC₅₀ values in the low nanomolar to sub-micromolar range [1]. Although no discrete IC₅₀ for the exact CAS 1401565-62-5 compound is publicly available, the patent class explicitly includes the 3,5-dimethylisoxazole-4-yl attachment with tetrazole as the heterocyclic X moiety. In the same patent family, closely related isoxazole-tetrazole amides showed IAI IC₅₀ values as low as 0.014 μM, comparable to the potent tetrazole urea series (IC₅₀ 0.014–0.11 μM) [2]. This places the target compound's chemotype among the most potent ACAT inhibitor scaffolds reported, with a projected IC₅₀ range that would differentiate it from the structurally simpler, less active 3,5-dimethylisoxazole-4-yl acetic acid derivatives that lack the tetrazole amide warhead.

ACAT inhibitory potency
Class-level inference
Chemotype projected within low-nanomolar to sub-micromolar range; related isoxazole-tetrazole amides IC₅₀ as low as 0.014 μM
Supports ACAT inhibitor screening priority over isoxazole-only precursors lacking the tetrazole warhead.
Class-level patent inference; discrete IC₅₀ for CAS 1401565-62-5 not publicly reported.
ACAT inhibition hypercholesterolemia structure-activity relationship

Acetyl-Lysine Bioisosteric Validation

The 3,5-dimethylisoxazole moiety, which constitutes half of the target compound's scaffold, has been crystallographically validated as a novel acetyl-lysine bioisostere that competitively displaces acetylated histone-mimicking peptides from bromodomains [1]. In the landmark study by Hewings et al. (2011), 4-substituted 3,5-dimethylisoxazoles demonstrated IC₅₀ values of <5 μM against BRD2(1) and BRD4(1) bromodomains, with X-ray structures confirming that the isoxazole oxygen and nitrogen atoms mimic the hydrogen-bonding pattern of the acetyl-lysine carbonyl and NH groups [1]. The target compound, bearing the 3,5-dimethylisoxazole-4-substituted core, is therefore positioned to engage bromodomain acetyl-lysine binding pockets, a feature absent in generic tetrazole amides that lack the isoxazole moiety (e.g., simple N-phenyl tetrazole acetamides). This dual pharmacophore design (isoxazole for bromodomain engagement + tetrazole for solubility and metabolic stability [2]) provides a differentiated chemical tool for epigenetic probe development.

Bromodomain affinity
Cross-study comparable
Contains validated 3,5-dimethylisoxazole-4-substituted bioisostere; lead compounds show BRD2/4(1) IC₅₀
Enables bromodomain-focused screening; structural equivalence to crystallographically validated acetyl-lysine mimetic core.
Direct binding not assayed; class-level extrapolation from Hewings et al. 2011.
Bioisostere properties
Cross-study comparable
1H-tetrazole pKa ~4.5; stable amide linker avoids acyl-glucuronidation risk and sulfanyl lability
Supports selection as a carboxylic acid replacement with retained target binding and improved metabolic stability context.
Review-level evidence; comparative metabolic stability data for the exact compound not available.
Physicochemical profile
Supporting evidence
AlogP: 1.29 · PSA: 90.65 Ų · MW: 222.20 · HBD: 2 · HBA: 5 · RotB: 7 · zero Ro5 violations
Favorable fragment-like profile; lower MW and no sulfur compared to closest commercial analogue (MW 268.3).
Computed properties; experimental logP/logD values to verify.
bromodomain acetyl-lysine mimetic epigenetic probe

Tetrazole as Carboxylic Acid Bioisostere

The 1H-tetrazole ring in the target compound serves as a well-established carboxylic acid bioisostere with a pKa of approximately 4.5, nearly identical to that of carboxylic acids [1]. This bioisosteric replacement has been extensively validated to retain target binding while improving membrane permeability (due to reduced ionization at physiological pH in certain contexts), reducing plasma protein binding, and most critically, eliminating the risk of reactive acyl-glucuronide metabolite formation associated with carboxylic acid-containing drugs [1]. In a direct comparison, the tetrazole analogue of losartan (EXP-3174) demonstrated equivalent angiotensin II receptor binding to the carboxylic acid parent while exhibiting improved oral bioavailability [1]. For the target compound, the tetrazole amide linkage (NH–tetrazole) further distinguishes it from the more common tetrazole ether or tetrazole thioether analogues (e.g., CAS 486408-45-1), which introduce a metabolically labile sulfanyl linkage .

Bioisostere properties
Cross-study comparable
1H-tetrazole pKa ~4.5; stable amide linker avoids acyl-glucuronidation risk and sulfanyl lability
Supports selection as a carboxylic acid replacement with retained target binding and improved metabolic stability context.
Review-level evidence; comparative metabolic stability data for the exact compound not available.
bioisostere tetrazole drug-like properties metabolic stability

Physicochemical Property Differentiation vs. Analogues

Computed physicochemical properties for the target compound (AlogP: 1.29, Polar Surface Area: 90.65 Ų, HBD: 2, HBA: 5, Rotatable Bonds: 7) place it within favorable drug-like chemical space, satisfying all Lipinski Rule of Five criteria (MW 222 < 500; AlogP < 5; HBD 2 < 5; HBA 5 < 10) . In contrast, the closest commercial analogue, N-(5-methylisoxazol-3-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide (CAS 486408-45-1, MW 268.3), has a higher molecular weight and introduces a sulfur atom in the linker, which increases polar surface area and potentially alters binding kinetics . Additionally, the target compound's 4-position isoxazole substitution pattern, as opposed to the 3-position substitution in many commercial analogues, provides a distinct vector for fragment growth in structure-based drug design [1].

Physicochemical profile
Supporting evidence
AlogP: 1.29 · PSA: 90.65 Ų · MW: 222.20 · HBD: 2 · HBA: 5 · RotB: 7 · zero Ro5 violations
Favorable fragment-like profile; lower MW and no sulfur compared to closest commercial analogue (MW 268.3).
Computed properties; experimental logP/logD values to verify.
drug-likeness physicochemical properties lead optimization

High-Value Application Scenarios


ACAT Inhibitor Lead Optimization

The target compound's classification within the potent tetrazole amide ACAT inhibitor chemotype (Patent US 5,366,987) [1] makes it a high-priority scaffold for medicinal chemistry teams developing next-generation hypocholesterolemic agents. Its low molecular weight (222 Da) and favorable physicochemical profile allow for extensive SAR exploration through fragment growth while maintaining drug-like properties. Procurement of this specific compound, rather than simpler isoxazole-only precursors, ensures that the critical tetrazole warhead—essential for sub-micromolar ACAT potency—is pre-installed, reducing synthetic steps and accelerating hit-to-lead timelines.

Bromodomain Epigenetic Probe Development

The validated 3,5-dimethylisoxazole acetyl-lysine bioisostere [2] embedded within this compound provides a rational starting point for the design of selective bromodomain inhibitors. The additional tetrazole moiety can serve as a solubility-enhancing group, addressing the well-documented solubility challenges of early bromodomain ligands. This dual-pharmacophore design is not available in generic isoxazole-only or tetrazole-only compounds, positioning this scaffold as a privileged starting point for BET family and CREBBP bromodomain probe development.

Carboxylic Acid Bioisostere for Fragment-Based Design

For fragment-based screening libraries, this compound offers a unique combination of a validated carboxylic acid bioisostere (1H-tetrazole) [3] with a proven acetyl-lysine mimetic (3,5-dimethylisoxazole) [2] in a single, Rule-of-Five-compliant fragment. Its amide linkage provides metabolic stability advantages over ester or thioether linkers, making it superior to common tetrazole-isoxazole analogues that incorporate labile sulfanyl connections (e.g., CAS 486408-45-1). Library curators should prioritize this fragment for its dual binding-mode potential and synthetic tractability.

Antifungal Scaffold Hybridization

Recent studies have demonstrated that tetrazoles featuring isoxazole moieties exhibit potent antifungal activity against fluconazole-resistant Candida strains (MIC ≤ 0.008 μg/mL for optimized analogues) [4]. While the target compound is structurally simpler than the published antifungal leads, its core connectivity (isoxazole-acetamide-tetrazole) provides an underexplored scaffold for antifungal hybridization. The absence of the bulky (2R,3R)-butanol side chain present in the published leads offers a synthetically more accessible entry point for antifungal SAR exploration, with the potential to achieve differentiated resistance profiles.

Application
Selection Property
Validation Focus
ACAT pathway research
Patent-reported ACAT inhibitor chemotype
IAI assay potency and cholesterol esterification endpoint context
Bromodomain probe development
Validated acetyl-lysine mimetic scaffold
BRD2/4 peptide displacement assay endpoint context
Fragment-based design library
Dual bioisostere, Rule-of-Five compliant fragment
Ligand efficiency metrics and metabolic stability review
Antifungal scaffold exploration
Core isoxazole-acetamide-tetrazole connectivity
Antifungal susceptibility endpoint context (MIC panel)
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